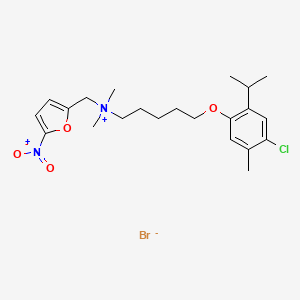
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with a molecular formula of C22-H32-Cl-N2-O4.Br and a molecular weight of 503.92 This compound is notable for its unique structure, which includes a chlorothymyloxy group, a nitrofurfuryl group, and an ammonium bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves multiple steps, starting with the preparation of the chlorothymyloxy and nitrofurfuryl intermediates. These intermediates are then reacted with a pentyl chain and dimethylamine under controlled conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The chlorothymyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The nitrofurfuryl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The chlorothymyloxy group may also play a role in modulating the compound’s effects by interacting with different cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-iodo-5-decenylene)bis(trimethylammonium iodide)
- (5-Chloro-6-iodo-5-decenylene)bis(trimethylammonium chloride)
- (5-Chloro-3-pyridinyl)methyl nicotinate
Uniqueness
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60724-03-0 |
|---|---|
Molecular Formula |
C22H32BrClN2O4 |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
5-(4-chloro-5-methyl-2-propan-2-ylphenoxy)pentyl-dimethyl-[(5-nitrofuran-2-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C22H32ClN2O4.BrH/c1-16(2)19-14-20(23)17(3)13-21(19)28-12-8-6-7-11-25(4,5)15-18-9-10-22(29-18)24(26)27;/h9-10,13-14,16H,6-8,11-12,15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
JMXPXEMJNXHDFH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCCCC[N+](C)(C)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


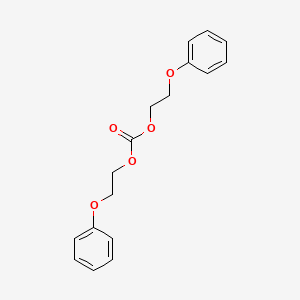
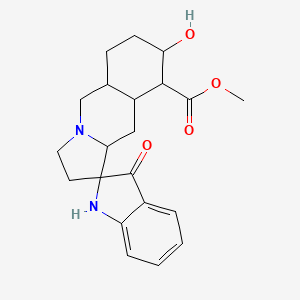

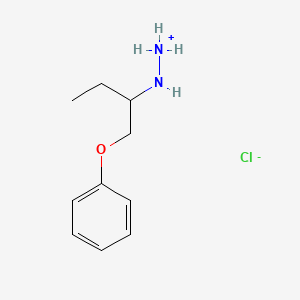
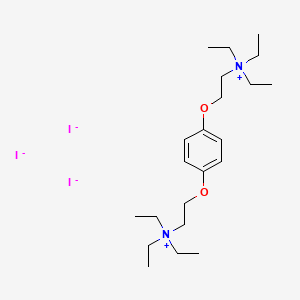


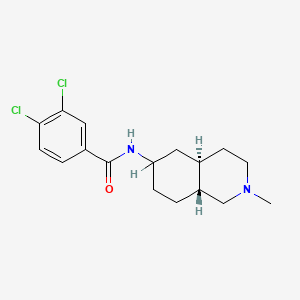
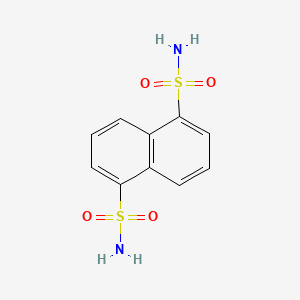
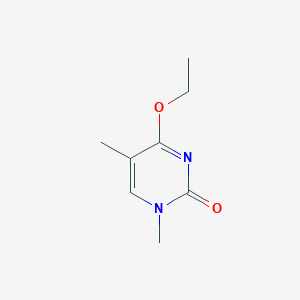
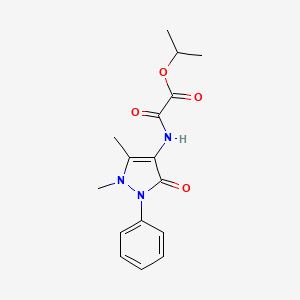


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
